molecular formula C10H7ClN2O B12929360 3-(4-Chlorophenyl)pyrimidin-4(3H)-one CAS No. 109853-43-2

3-(4-Chlorophenyl)pyrimidin-4(3H)-one

Cat. No.: B12929360
CAS No.: 109853-43-2
M. Wt: 206.63 g/mol
InChI Key: KJRKKNYQDGYBBX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidin-4(3H)-one: Similar structure but lacks the chlorine substituent.

    3-(4-Fluorophenyl)pyrimidin-4(3H)-one: Similar structure with a fluorine substituent instead of chlorine.

    3-(4-Methylphenyl)pyrimidin-4(3H)-one: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain molecular targets.

Properties

CAS No.

109853-43-2

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-(4-chlorophenyl)pyrimidin-4-one

InChI

InChI=1S/C10H7ClN2O/c11-8-1-3-9(4-2-8)13-7-12-6-5-10(13)14/h1-7H

InChI Key

KJRKKNYQDGYBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC=CC2=O)Cl

Origin of Product

United States

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